molecular formula C9H12O4 B191101 2,3-Dimethoxy-5-methylhydroquinone CAS No. 3066-90-8

2,3-Dimethoxy-5-methylhydroquinone

Cat. No. B191101
CAS RN: 3066-90-8
M. Wt: 184.19 g/mol
InChI Key: DSBZYDDWLLIJJS-UHFFFAOYSA-N
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Patent
US06326369B1

Procedure details

A solution of sodium dithionite (95.4 g, 0.548 mols) in water (330 ml) was added to a solution of 2,3-dimethoxy-5-methyl-1,4-benzoquinone (50 g, 0.274 mols) in diethyl ether (330 ml), and shaken for 15 minutes. The ether layer was washed with a saturated aqueous sodium chloride solution, then dried and concentrated in vacuo. The resulting crystals were washed with hexane to obtain 2,3-dimethoxy-5-methyl-1,4-hydroquinone (46.1 g).
Quantity
95.4 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
330 mL
Type
solvent
Reaction Step One
Quantity
330 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
S(S([O-])=O)([O-])=O.[Na+].[Na+].[CH3:9][O:10][C:11]1[C:12](=[O:21])[CH:13]=[C:14]([CH3:20])[C:15](=[O:19])[C:16]=1[O:17][CH3:18]>O.C(OCC)C>[CH3:20][C:14]1[C:15]([OH:19])=[C:16]([O:17][CH3:18])[C:11]([O:10][CH3:9])=[C:12]([OH:21])[CH:13]=1 |f:0.1.2|

Inputs

Step One
Name
Quantity
95.4 g
Type
reactant
Smiles
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
Name
Quantity
50 g
Type
reactant
Smiles
COC=1C(C=C(C(C1OC)=O)C)=O
Name
Quantity
330 mL
Type
solvent
Smiles
O
Name
Quantity
330 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
shaken for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The ether layer was washed with a saturated aqueous sodium chloride solution
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
WASH
Type
WASH
Details
The resulting crystals were washed with hexane

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
CC1=CC(=C(C(=C1O)OC)OC)O
Measurements
Type Value Analysis
AMOUNT: MASS 46.1 g
YIELD: CALCULATEDPERCENTYIELD 91.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.